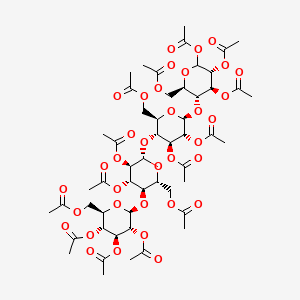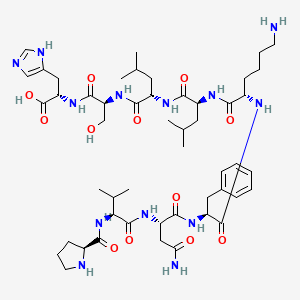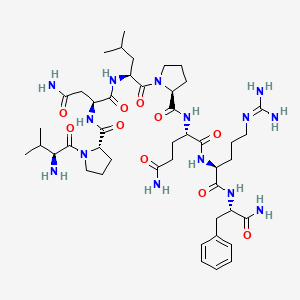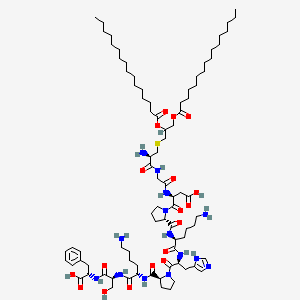
D-Cellotetraose tetradecaacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Cellotetraose tetradecaacetate is an extraordinary biomedical compound that garners enormous attention in the realm of pharmaceutical investigation and advancement . This intricate structure unveils auspicious attributes, rendering it a formidable contender in the combat against a plethora of afflictions, encompassing malignancies, diabetes, and inflammatory maladies .
Synthesis Analysis
The synthesis of cellotetraose involves various methods including acetolysis, acid and enzymatic hydrolysis, and glycoside synthesis . In one case, cellotetraose was synthesized using the α-trichloroacetimidate of 2,3,4,6-tetra-O-acetylglucopyranose as donor and 1,6-anhydro-β-d-glucopyranose carrying benzyl protecting groups at the 2-O- and 3-O positions as initial acceptor in a stepwise procedure .Molecular Structure Analysis
The molecular formula of D-Cellotetraose tetradecaacetate is C52H70O35 . The average mass is 1255.091 Da and the monoisotopic mass is 1254.369751 Da .Physical And Chemical Properties Analysis
The molecular formula of D-Cellotetraose tetradecaacetate is C52H70O35 . The average mass is 1255.091 Da and the monoisotopic mass is 1254.369751 Da .科学的研究の応用
Conformational Analysis and Molecular Dynamics Simulation : The flexibility and variety of motions in glycosidic and exocyclic torsions of cellotetraose were studied, revealing transitions in the hydroxymethyl side chain and changes in intramolecular hydrogen bonding patterns. This study contributes to understanding the behavior of such oligosaccharides in different environments, important for their application in materials science and biology (Hardy & Sarko, 1993).
Enzymatic Phosphorolysis : The enzyme β-1,4-Oligoglucan:orthophosphate glucosyltransferase from Clostridium thermocellum was shown to catalyze the phosphorolysis of cellotetraose, among other cello-oligosaccharides. Understanding this enzyme's specificity and activity can inform the design of biotechnological processes for biomass conversion (Sheth & Alexander, 1969).
Synthetic Method for Co-Oligomers of Tri-O-Methylated and Unmodified Cello-Oligosaccharides : This study describes a novel synthetic method for co-oligomers, important as model compounds for investigating the dissolution behavior of commercial methylcelluloses. Such insights are vital for applications in pharmaceuticals and materials science (Kamitakahara et al., 2006).
QM/MM Study on the Catalytic Mechanism of Cellulose Hydrolysis : Research on the enzymatic hydrolysis of cellotetraose by cellulase Cel5A provided insights into the atomistic level mechanisms. This understanding is essential for protein engineering aimed at enhancing cellulase efficiency in industrial applications (Liu et al., 2010).
Isolation, Modification, and NMR Assignments of a Series of Cellulose Oligomers : This study's findings on the chemical modification and detailed NMR solution study of cellotetraose and related oligomers have implications for their use in analytical chemistry and material science (Flugge et al., 1999).
Differential Scanning Calorimetric Studies on Phase Transition : Investigating the phase transitions of cellotetraose can inform the development of thermal processing techniques for carbohydrate-based materials (Hatakeyama et al., 1976).
Safety and Hazards
作用機序
Target of Action
The primary target of D-Cellotetraose Tetradecaacetate is Cellulose 1,4-beta-cellobiosidase , an enzyme found in the bacterium Clostridium thermocellum . This enzyme plays a crucial role in the degradation of cellulose, a complex carbohydrate that forms the cell walls of plants.
Mode of Action
It is known to interact with its target enzyme, possibly by mimicking the natural substrate of the enzyme, cellulose . This interaction could lead to changes in the enzyme’s activity, potentially enhancing or inhibiting its ability to degrade cellulose.
Biochemical Pathways
The biochemical pathways affected by D-Cellotetraose Tetradecaacetate are likely related to cellulose degradation. By interacting with Cellulose 1,4-beta-cellobiosidase, the compound could influence the breakdown of cellulose into simpler sugars. These sugars can then be metabolized by the bacterium for energy .
Pharmacokinetics
Based on its chemical structure, it is soluble in dichloromethane , which could influence its bioavailability
Result of Action
The molecular and cellular effects of D-Cellotetraose Tetradecaacetate’s action are likely related to its impact on cellulose degradation. By modulating the activity of Cellulose 1,4-beta-cellobiosidase, the compound could affect the rate at which cellulose is broken down and metabolized by the bacterium .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could influence the action, efficacy, and stability of D-Cellotetraose Tetradecaacetate. For instance, the compound is stable at temperatures of -20°C , suggesting that it could be less effective or unstable at higher temperatures.
特性
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[(2R,3R,4S,5R)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H70O35/c1-19(53)67-15-33-37(71-23(5)57)41(72-24(6)58)46(77-29(11)63)50(82-33)86-39-35(17-69-21(3)55)84-52(48(79-31(13)65)43(39)74-26(8)60)87-40-36(18-70-22(4)56)83-51(47(78-30(12)64)44(40)75-27(9)61)85-38-34(16-68-20(2)54)81-49(80-32(14)66)45(76-28(10)62)42(38)73-25(7)59/h33-52H,15-18H2,1-14H3/t33-,34-,35-,36-,37-,38-,39-,40-,41+,42+,43+,44+,45-,46-,47-,48-,49?,50+,51+,52+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUTUOSZFVYRTC-NZEQKUHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)O[C@@H]3[C@H](OC([C@@H]([C@H]3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H70O35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1255.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![L-Lysine,S-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl]-L-cysteinyl-L-seryl-L-lysyl-L-lysyl-L-lysyl-](/img/structure/B561590.png)




![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B561599.png)


